![molecular formula C12H13N3O2 B2976928 N1-(2-cyanophenyl)-N2-isopropyloxalamide CAS No. 898356-02-0](/img/structure/B2976928.png)
N1-(2-cyanophenyl)-N2-isopropyloxalamide
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Overview
Description
N1-(2-cyanophenyl)-N2-isopropyloxalamide, also known as CPI-1189, is a chemical compound that has gained attention in the scientific community for its potential use in treating various neurological disorders.
Scientific Research Applications
Synthesis of Heterocyclic Skeletons
“N1-(2-cyanophenyl)-N2-isopropyloxalamide” is used in the synthesis of heterocyclic skeletons . The reaction of N-(2-cyanophenyl)benzimidoyl chloride with reagents containing a thioamide moiety, i.e., thioacetamide, benzylthiourea, symmetrical dialkyl- and diarylthioureas, gives different cyclic products: 3,1-benzothiazine, 1,3,5-benzotriazocine, and quinazoline .
Synthesis of Benzothiazines
This compound is used in the synthesis of benzothiazines . Benzothiazines are a class of organic compounds that contain a benzene ring fused to a thiazine ring. They are used in various fields, including medicinal chemistry, due to their biological activities.
Synthesis of Benzotriazocines
“N1-(2-cyanophenyl)-N2-isopropyloxalamide” is also used in the synthesis of benzotriazocines . Benzotriazocines are a class of organic compounds that contain a benzene ring fused to a triazocine ring. They have potential applications in medicinal chemistry.
Synthesis of Quinazolines
This compound plays a crucial role in the synthesis of quinazolines . Quinazolines are a class of organic compounds that contain a benzene ring fused to a pyrimidine ring. They are used in various fields, including medicinal chemistry, due to their biological activities.
Synthesis of Benzodiazocines
“N1-(2-cyanophenyl)-N2-isopropyloxalamide” is used in the synthesis of benzodiazocines . Benzodiazocines are a class of organic compounds that contain a benzene ring fused to a diazocine ring. They have potential applications in medicinal chemistry.
Synthesis of Benzothiadiazocines
This compound is also used in the synthesis of benzothiadiazocines . Benzothiadiazocines are a class of organic compounds that contain a benzene ring fused to a thiadiazocine ring. They have potential applications in medicinal chemistry.
Mechanism of Action
Target of Action
Compounds like “N1-(2-cyanophenyl)-N2-isopropyloxalamide” often target specific proteins or enzymes in the body. The exact target would depend on the specific structure of the compound and its functional groups .
Mode of Action
The compound would interact with its target, often by binding to a specific site on the protein or enzyme. This could inhibit the function of the protein, alter its activity, or cause other changes .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, it might inhibit an enzyme that is crucial for a certain metabolic pathway, leading to changes in the production of certain molecules .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as its size, charge, and the presence of certain functional groups could affect how it is absorbed, distributed, metabolized, and excreted by the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its target and mode of action. For example, if it inhibits a certain enzyme, this could lead to a decrease in the production of certain molecules .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
N-(2-cyanophenyl)-N'-propan-2-yloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8(2)14-11(16)12(17)15-10-6-4-3-5-9(10)7-13/h3-6,8H,1-2H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIUKOSFQJMRLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NC1=CC=CC=C1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-cyanophenyl)-N2-isopropyloxalamide |
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